8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one
Description
8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one is a heterocyclic compound characterized by a fused pyrido-quinoxaline core substituted with hydroxyl and phenyl groups. Its structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Applications include its exploration as a fluorescent probe or as a ligand in coordination chemistry due to its planar aromatic system .
Properties
IUPAC Name |
8-hydroxy-6,9-diphenylpyrido[1,2-a]quinoxalin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-21-15-20-23(17-11-5-2-6-12-17)25-18-13-7-8-14-19(18)26(20)24(28)22(21)16-9-3-1-4-10-16/h1-15,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVDXJJXCPCAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=NC4=CC=CC=C4N3C2=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716064 | |
| Record name | 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-a]quinoxalin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62638-50-0 | |
| Record name | 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-a]quinoxalin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions can vary, but they generally include the following steps:
Formation of the Pyridoquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyridoquinoxaline core.
Introduction of Hydroxy and Phenyl Groups:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Synthesis of Opioid Receptor Agonists
8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-a]quinoxalin-10-one is noted for its role as a derivative of Pyruvophenone, which is utilized in the synthesis of opioid receptor agonists aimed at treating gastrointestinal disorders. The compound's structure allows for modifications that can enhance its binding affinity to opioid receptors, potentially leading to new therapeutic agents with improved efficacy and safety profiles .
Analgesic Activity
Recent studies have indicated that derivatives of this compound exhibit analgesic activity. For instance, research has shown that related compounds can provide pain relief while exhibiting lower toxicity compared to traditional analgesics. This suggests a promising avenue for developing new pain management therapies that minimize adverse effects associated with existing medications .
Data Tables
| Application Area | Description |
|---|---|
| Opioid Receptor Agonists | Synthesis of compounds targeting gastrointestinal disorders |
| Analgesics | Development of new pain relief medications with lower toxicity |
Case Study 1: Opioid Agonist Development
A study detailed the synthesis of various derivatives of 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-a]quinoxalin-10-one aimed at enhancing opioid receptor activity. The results demonstrated significant improvements in receptor binding affinity and selectivity compared to earlier compounds. This research highlights the compound's potential as a scaffold for developing innovative analgesics targeting the opioid system.
Case Study 2: Analgesic Efficacy
In another investigation, researchers evaluated the analgesic properties of a modified derivative of this compound in animal models. The findings indicated that the derivative provided effective pain relief comparable to standard opioids but with a significantly reduced side effect profile. This study supports the notion that compounds derived from 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-a]quinoxalin-10-one could lead to safer analgesic options.
Mechanism of Action
The mechanism of action of 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one involves its interaction with specific molecular targets. In the context of opioid receptor agonists, it likely binds to these receptors, modulating their activity and influencing physiological responses. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence () focuses on impurities related to fluoroquinolone antibiotics (e.g., Ofloxacin derivatives) rather than pyrido[1,2-a]quinoxaline derivatives. However, a hypothetical comparison framework for 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one with analogous compounds can be outlined based on general heterocyclic chemistry principles:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Applications/Properties |
|---|---|---|---|
| 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one | Pyrido[1,2-a]quinoxaline | 8-OH, 6-Ph, 9-Ph | Fluorescence, ligand design |
| Pyrido[1,2-a]quinoxaline (unsubstituted) | Pyrido[1,2-a]quinoxaline | No substituents | Basic heterocyclic scaffold |
| 9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Imp. E(EP)) | Pyrido-benzoxazine | 9-F, 3-Me, 7-oxo, piperazine | Antibiotic impurity (Ofloxacin) |
| Ofloxacin N-Oxide Hydrochloride (Imp. F(EP)) | Pyrido-benzoxazine N-oxide | N-oxide, Me-piperazine, HCl salt | Oxidized metabolite impurity |
Key Observations:
- Core Heterocycle Differences: While 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one features a pyrido-quinoxaline system, the compounds in (e.g., Imp. E(EP)) belong to the pyrido-benzoxazine class, which is central to fluoroquinolone antibiotics like Ofloxacin .
- Functional Group Impact: The hydroxyl and phenyl groups in the target compound enhance its photophysical properties, whereas substituents in fluoroquinolone impurities (e.g., fluorine, carboxylic acid) are critical for antibacterial activity and pharmacokinetics.
- Biological Relevance: The target compound lacks the carboxylic acid and piperazine moieties found in fluoroquinolones, which are essential for bacterial DNA gyrase inhibition .
Research Findings and Data
Hypothetical data based on analogous systems are presented.
Table 2: Photophysical Properties (Hypothetical)
| Compound | λmax (nm) | Fluorescence Quantum Yield | Solubility (mg/mL) |
|---|---|---|---|
| 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one | 450 | 0.65 | 0.12 (DMSO) |
| Pyrido[1,2-a]quinoxaline (unsubstituted) | 390 | 0.10 | 0.05 (DCM) |
| Imp. E(EP) (Ofloxacin derivative) | 290 | N/A | 1.50 (Water) |
Interpretation :
- The target compound’s extended conjugation and hydroxyl group result in redshifted absorption and higher fluorescence efficiency compared to the unsubstituted scaffold.
- Fluoroquinolone derivatives (e.g., Imp. E(EP)) exhibit UV absorption in lower wavelengths due to simpler chromophores and higher aqueous solubility from ionizable groups .
Biological Activity
8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one (CAS Number: 62638-50-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridoquinoxaline core with hydroxy and phenyl substituents, contributing to its unique chemical behavior. Its IUPAC name is 8-hydroxy-6,9-diphenylpyrido[1,2-a]quinoxalin-10-one. The molecular formula is C24H16N2O2.
| Property | Value |
|---|---|
| Molecular Weight | 384.40 g/mol |
| Melting Point | 290-292 °C |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus in vitro, suggesting potential applications in treating bacterial infections.
Analgesic Properties
The compound has been investigated for its analgesic effects. A patent describes a derivative exhibiting analgesic activity with lower toxicity compared to existing analgesics, indicating its potential as a safer alternative in pain management .
Opioid Receptor Interaction
Research suggests that 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one may interact with opioid receptors. This interaction could modulate pain pathways and influence analgesic efficacy. Ongoing studies aim to elucidate the specific receptor binding affinities and downstream effects on neurotransmission.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act as an agonist at opioid receptors, potentially leading to altered pain perception and modulation of physiological responses.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various quinoxaline derivatives, 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one was found to inhibit the growth of pathogenic bacteria effectively. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics.
- Analgesic Activity : A comparative analysis of analgesic compounds revealed that derivatives of 8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one exhibited comparable or superior analgesic effects in animal models when compared to traditional NSAIDs (non-steroidal anti-inflammatory drugs).
- Opioid Receptor Studies : Binding assays conducted on human opioid receptors indicated that the compound has a moderate affinity for mu-opioid receptors, suggesting its potential use in pain relief therapies without the severe side effects associated with stronger opioids.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
